Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-
Overview
Description
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol. This compound is characterized by the presence of a phenol group and an isoxazole ring, which are connected through an imino-methyl linkage. It is commonly used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- typically involves the reaction of 5-methyl-3-isoxazolecarboxaldehyde with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitrated, halogenated, and sulfonated derivatives.
Scientific Research Applications
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and other interactions with biological molecules, while the isoxazole ring can participate in various chemical reactions. The imino-methyl linkage provides additional sites for chemical modification and interaction with molecular targets.
Comparison with Similar Compounds
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- can be compared with other similar compounds, such as:
Phenol, 2-[[(5-methyl-3-isoxazolyl)amino]methyl]-: This compound has an amino group instead of an imino group, which affects its chemical reactivity and biological activity.
Phenol, 2-[[(5-methyl-3-isoxazolyl)hydroxymethyl]-:
The uniqueness of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-11(13-15-8)12-7-9-4-2-3-5-10(9)14/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIGAVSQBKWYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425163 | |
Record name | Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112633-43-9 | |
Record name | Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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